Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-

Description

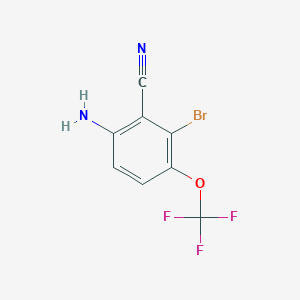

6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile is a multifunctional aromatic compound featuring a benzonitrile core substituted with amino (-NH₂), bromo (-Br), and trifluoromethoxy (-OCF₃) groups at positions 6, 2, and 3, respectively. The amino group enhances nucleophilicity and hydrogen-bonding capacity, making the compound suitable for pharmaceutical or agrochemical synthesis. The bromo substituent serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethoxy group contributes electron-withdrawing effects, influencing the compound’s electronic properties and metabolic stability .

Properties

Molecular Formula |

C8H4BrF3N2O |

|---|---|

Molecular Weight |

281.03 g/mol |

IUPAC Name |

6-amino-2-bromo-3-(trifluoromethoxy)benzonitrile |

InChI |

InChI=1S/C8H4BrF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2 |

InChI Key |

BFLLJXLAUSGXPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)C#N)Br)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination Techniques

Bromination at the 2-position is generally achieved by selective electrophilic aromatic substitution using brominating agents under controlled conditions.

A typical method involves the use of dibromohydantoin (C5H6Br2N2O2) as a brominating agent in glacial acetic acid with sulfuric acid as a catalyst, at reflux temperature for 5–7 hours. This method has been demonstrated to provide high regioselectivity and product purity (>98%) for brominated trifluoromethylated benzenes, which are close analogs to the target compound.

The molar ratio of dibromohydantoin to substrate is about 0.6:1, with glacial acetic acid consumption of approximately 4–5 L per kg of substrate.

The presence of sulfuric acid ("vitriol oil") in a weight ratio of 5–20:100 relative to the substrate facilitates the bromination reaction.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is more challenging to introduce due to its electron-withdrawing nature and steric effects.

Literature indicates that trifluoromethoxy substitution can be introduced via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions, often starting from trifluoromethyl-substituted intermediates.

The trifluoromethoxy group is commonly installed on aromatic rings bearing leaving groups such as halogens or nitro groups, which can be displaced by trifluoromethoxide nucleophiles or introduced via copper-mediated trifluoromethoxylation.

Although direct references to the trifluoromethoxy installation on the exact compound are limited, analogous methodologies from trifluoromethylated benzonitriles and bromophenols suggest that copper-catalyzed coupling with trifluoromethoxide sources is a viable route.

Amination at the 6-Position

Amination typically involves nucleophilic substitution or reduction steps:

Amination of brominated intermediates can be achieved by reaction with liquid ammonia or ammonia equivalents under pressure or elevated temperature, replacing halogen atoms or substituting activated positions.

Alternatively, reduction of nitro precursors followed by selective bromination can yield the amino-bromo substituted benzonitrile derivatives.

For example, in related compounds, amination was performed by treating intermediates with liquid ammonia and ethanol, yielding high-purity amino-substituted products with yields around 73–75%.

Cyanation and Retention of Benzonitrile Group

The benzonitrile moiety is introduced or retained via cyanation reactions, often using cuprous cyanide (CuCN) in the presence of quinoline as a solvent under reflux conditions.

The cyanation step can involve displacement of halogen substituents by the cyano group, with reaction times around 20 hours for complete conversion.

The molar ratio of cuprous cyanide to halogenated intermediate is typically 1:1 to 1.1:1.

Representative Preparation Process (Based on Patent CN1810775B)

| Step No. | Process Step | Reagents & Conditions | Product & Yield |

|---|---|---|---|

| 1 | Location Bromination | m-Trifluoromethyl fluorobenzene, glacial acetic acid, sulfuric acid, dibromohydantoin; reflux 5–7 h | 4-fluoro-2-methyl bromobenzene trifluoride; >98% purity; ~73–75% yield |

| 2 | Cyanation | Quinoline, cuprous cyanide, reflux ~20 h | 4-fluoro-2-trifluoromethyl benzonitrile |

| 3 | Aminolysis Substitution | Liquid ammonia, ethanol; mild conditions | 4-amino-2-trifluoromethyl benzonitrile; high purity (>99%) |

This three-step route is notable for:

- Use of commercially available reagents,

- Simple operation with short synthetic path,

- Low consumption of strong acids and cuprous cyanide,

- High purity and yield,

- Low environmental impact due to fewer harmful emissions.

Alternative Synthetic Routes and Related Compounds

Some synthetic routes involve protection-deprotection strategies for amino groups or use of benzoyl chloride for amino group protection followed by substitution reactions.

Suzuki and Sonogashira cross-coupling reactions have been utilized in related trifluoromethylated benzonitrile derivatives for introducing various substituents, which could be adapted for trifluoromethoxy installation.

Scale-up processes for similar compounds, such as 4,5-diamino-2-(trifluoromethyl)benzonitrile and 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine, have been reported with high yields (73%-81%) and purities (98%-99%) using nonchromatographic methods.

Summary Table of Key Preparation Parameters

| Parameter | Value / Condition | Notes |

|---|---|---|

| Bromination agent | Dibromohydantoin (C5H6Br2N2O2) | Molar ratio ~0.6:1 to substrate |

| Solvent for bromination | Glacial acetic acid + sulfuric acid | 4–5 L acetic acid per kg substrate; sulfuric acid weight ratio 5–20:100 |

| Bromination temperature | Reflux (approx. 100–120°C) | 5–7 hours reaction time |

| Cyanation reagent | Cuprous cyanide (CuCN) | Molar ratio 1–1.1:1 to brominated intermediate |

| Cyanation solvent | Quinoline | 3–5 L per kg intermediate |

| Cyanation conditions | Reflux, ~20 hours | Steam distillation to isolate product |

| Amination reagent | Liquid ammonia | Reaction in ethanol solvent |

| Amination conditions | Mild temperature, suitable pressure | High purity product (>99%) |

| Overall yield | 73–75% | Across three steps |

| Product purity | >99% | Confirmed by HPLC or equivalent analytical methods |

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For modifying the amino group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall effect .

Comparison with Similar Compounds

Substituent Profile and Reactivity

The table below compares key structural and physicochemical properties of the target compound with analogous derivatives:

Functional Group Analysis

- Amino Group: The -NH₂ group in the target compound distinguishes it from 2-Bromo-6-(bromoacetyl)-3-(trifluoromethoxy)benzonitrile , which has a bromoacetyl group.

- Trifluoromethoxy vs. Trifluoromethyl: Compared to 4-amino-2-(trifluoromethyl)benzonitrile , the target’s -OCF₃ group is more polarizable due to the oxygen atom, enhancing solubility in polar solvents. The -CF₃ group in the comparator is purely electron-withdrawing, offering greater lipophilicity .

- Bromo Substituent : The absence of -Br in 3-(trifluoromethoxy)benzonitrile simplifies its reactivity profile, making it less versatile for halogen-mediated synthetic pathways.

Physicochemical and Commercial Considerations

- Molecular Weight : The target compound’s molecular weight (~299.03) is intermediate between the simpler 3-(trifluoromethoxy)benzonitrile (187.11) and the more complex bromoacetyl derivative (386.95). This balance may optimize bioavailability in drug design.

- Commercial Availability : 3-(Trifluoromethoxy)benzonitrile is commercially available at >97% purity (CAS 52771-22-9, JPY 10,100/g) , whereas the target compound and its bromoacetyl analog are likely niche research chemicals.

Biological Activity

Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-, also known as 6-amino-2-bromo-3-(trifluoromethoxy)benzonitrile, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of an amino group, a bromine atom, and a trifluoromethoxy group contributes to its chemical reactivity and pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 265.03 g/mol. The trifluoromethoxy group enhances the electrophilicity of the aromatic ring, making it more reactive towards electrophiles. This reactivity is crucial for its biological activity, as it can influence interactions with various biological targets.

The biological activity of benzonitrile derivatives often involves interactions with specific enzymes or receptors. For instance, studies have shown that compounds containing trifluoromethyl groups can significantly enhance potency against certain targets. The mechanisms may include:

- Enzyme Inhibition: The amino group can participate in nucleophilic substitution reactions, while the bromine atom serves as a leaving group in electrophilic aromatic substitution reactions.

- Receptor Binding: The trifluoromethoxy group may improve binding affinity to various receptors due to its electron-withdrawing nature.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzonitrile derivatives. For example, research indicates that modifications at specific positions on the benzonitrile scaffold can lead to enhanced activity against cancer cell lines.

Case Study:

A study evaluating various benzonitrile derivatives found that those with trifluoromethoxy substitutions exhibited increased cytotoxicity against breast cancer cells (IC50 values in the low micromolar range) compared to non-fluorinated analogs .

Antimicrobial Activity

Trifluoromethyl-containing compounds have been reported to possess antimicrobial properties. Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- may exhibit similar effects due to its structural features.

Research Findings:

In vitro studies demonstrated that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethoxy group was correlated with enhanced membrane permeability, facilitating greater antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-, a comparison with structurally similar compounds is essential.

| Compound Name | CAS Number | IC50 (µM) | Similarity Index |

|---|---|---|---|

| 2-Bromo-5-(trifluoromethyl)benzonitrile | 1483-55-2 | 5.0 | 0.96 |

| 2-Bromo-4-(trifluoromethyl)benzonitrile | 35764-15-9 | 7.5 | 0.94 |

| Benzonitrile | 100-47-0 | 10.0 | 0.90 |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | 1735-53-1 | 8.0 | 0.93 |

The presence of both an amino group and a trifluoromethoxy group distinguishes this compound from others listed above, potentially imparting unique chemical properties and biological activities not found in structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-2-bromo-3-(trifluoromethoxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise approach is typically employed:

- Step 1 : Introduce the trifluoromethoxy group via nucleophilic aromatic substitution (e.g., using trifluoromethylating agents like silver trifluoromethoxide) at the 3-position of a pre-functionalized benzonitrile precursor .

- Step 2 : Brominate the aromatic ring at the 2-position using electrophilic bromination (e.g., Br₂/FeBr₃ or NBS under controlled conditions) .

- Step 3 : Introduce the amino group at the 6-position via reduction of a nitro intermediate (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) .

- Optimization : Monitor reaction progress using HPLC or TLC. Adjust temperature, solvent polarity (e.g., DMF for solubility), and stoichiometry to minimize side products.

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and F NMR to confirm substituent positions (e.g., splitting patterns for bromo and trifluoromethoxy groups) .

- IR Spectroscopy : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and amino (N-H stretches ~3300–3500 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₈H₅BrF₃N₂O: 297.94 g/mol) .

- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer :

- Stability : The amino group increases susceptibility to oxidation. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation .

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but may precipitate in aqueous buffers. Pre-solubilize in DMSO for biological assays .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during bromination of the aromatic ring?

- Methodological Answer :

- Electronic Factors : The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing, directing electrophilic bromination to the ortho/para positions. The amino group (–NH₂) at 6-position is electron-donating, activating the ring but competing for regioselectivity .

- Steric Hindrance : Bulky substituents at adjacent positions (e.g., trifluoromethoxy at 3-position) may favor bromination at the less hindered 2-position. Computational modeling (DFT) can predict reactivity trends .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) across structural isomers?

- Methodological Answer :

- Case Study : Compare isomers like 6-amino-2-bromo-3-(trifluoromethoxy)benzonitrile (target) vs. 2-bromo-4-(trifluoromethoxy)benzonitrile . Differences in dipole moments and crystal packing (via XRD) explain variations in melting points.

- Validation : Reproduce synthesis and characterization under standardized conditions (e.g., DSC for melting point determination) .

Q. How can researchers design experiments to evaluate the compound’s electronic effects on reactivity in cross-coupling reactions?

- Methodological Answer :

- Substituent Analysis : Use Hammett constants (σ) to quantify electron-withdrawing effects of –Br and –OCF₃. Compare reaction rates in Suzuki-Miyaura couplings with para-substituted aryl boronic acids .

- Catalytic Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) under varying temperatures and ligands to optimize yields. Monitor by GC-MS .

Q. What methodologies are recommended for investigating biological interactions, such as antimicrobial activity?

- Methodological Answer :

- In Vitro Assays : Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria. Use a positive control (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

- Mechanistic Studies : Conduct molecular docking to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) and validate via enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.